4-Bromo-2-(trifluoromethyl)thiophene
Overview
Description
4-Bromo-2-(trifluoromethyl)thiophene is an organosulfur compound with the molecular formula C5H2BrF3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and trifluoromethyl groups makes this compound highly reactive and useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-(trifluoromethyl)thiophene can be synthesized through several methods. One common approach involves the bromination of 2-(trifluoromethyl)thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boron reagents are used.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides or sulfides.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Thiophene sulfoxides or sulfones.
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)thiophene is widely used in scientific research due to its unique chemical properties. Some applications include:
Organic Synthesis: As a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: In the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: As a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)thiophene in chemical reactions involves the activation of the thiophene ring and the bromine atom. The presence of the trifluoromethyl group enhances the electron-withdrawing properties, making the compound more reactive towards nucleophiles. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the thiophene ring and the boronic acid .
Comparison with Similar Compounds
- 2-Bromo-3-(trifluoromethyl)thiophene
- 4-Chloro-2-(trifluoromethyl)thiophene
- 2-(Trifluoromethyl)thiophene
Uniqueness: 4-Bromo-2-(trifluoromethyl)thiophene is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in specific synthetic applications where these properties are desired .
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3S/c6-3-1-4(10-2-3)5(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYDKQRTQVTLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289987 | |
Record name | 4-Bromo-2-(trifluoromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194374-08-7 | |
Record name | 4-Bromo-2-(trifluoromethyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(trifluoromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-(trifluoromethyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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